1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine
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Description
1'-((3,4-Dimethylphenyl)sulfonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine, also known as FMe-DPF, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Scientific Research Applications
Synthesis and Characterization
A study outlined a novel synthesis method for sulfonamides, producing compounds significantly more potent at A(2B) receptors than the parent sulfonates. One compound, PSB-601, showed notable potency and selectivity across human adenosine receptor subtypes (Luo Yan et al., 2006). Another research discussed the sulfonation process of methyl phenyl sulfate with concentrated sulfuric acid, leading to the formation of phenol-4-sulfonic acid and its subsequent sulfonation to phenol-2,4-disulfonic acid (P. D. Wit et al., 2010).
Material Development and Applications
A series of sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for potential fuel-cell applications. These copolymers exhibited higher mechanical properties and proton conductivity compared to their counterparts, showing promise for fuel-cell membrane technology (Byungchan Bae et al., 2009). Similarly, novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized, demonstrating excellent solubility, thermal stability, and potential for various advanced material applications due to their low dielectric constants and high transparency (Xiao-Ling Liu et al., 2013).
Analytical Methods
An automated liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of SCH 211803 in rat and monkey plasma. This method was crucial for supporting pre-clinical studies, showcasing the importance of analytical techniques in drug development and monitoring (Liyu Yang et al., 2004).
properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FN2O3S/c1-18-7-8-22(17-19(18)2)31(28,29)27-15-9-20(10-16-27)26-13-11-21(12-14-26)30-24-6-4-3-5-23(24)25/h3-8,17,20-21H,9-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAMPFDKHNXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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